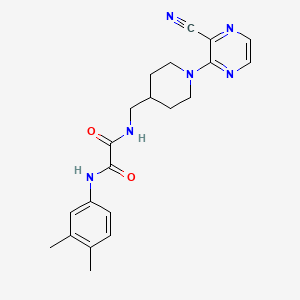

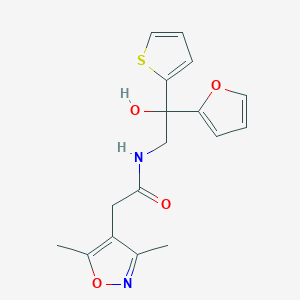

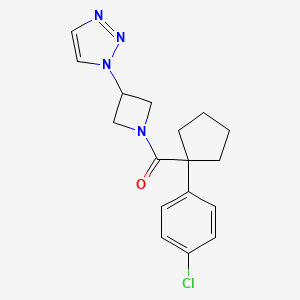

![molecular formula C7H8ClN3OS B2751771 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride CAS No. 1713164-14-7](/img/structure/B2751771.png)

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride (also known as 6-AMTPH) is an organic compound composed of nitrogen, oxygen, sulfur, and hydrogen. It is a white or off-white crystalline solid that is soluble in water. 6-AMTPH has a variety of uses in scientific research, including in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Activity Relationships

The chemical under discussion is structurally related to thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their potential in various scientific and medicinal applications. A significant study involves the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases. It was found that specific substituents on the 5-aminomethyl functionality significantly influence receptor binding activity, highlighting the chemical's potential in receptor-targeted therapies (Guo et al., 2003).

Novel Heterocyclic Compound Synthesis

Another research avenue involves the synthesis of new heterocyclic compounds incorporating the thieno[2,3-d]pyrimidine moiety. For instance, various reactions of 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxamides were explored to produce derivatives with potential antimicrobial and anti-inflammatory activities, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing biologically active compounds (Al‐Sehemi & Bakhite, 2005).

Antifolate Inhibitors of Purine Biosynthesis

A noteworthy application of thieno[2,3-d]pyrimidine derivatives is in the development of antifolate inhibitors of purine biosynthesis, demonstrating selectivity for high-affinity folate receptors. This selectivity distinguishes them from other antifolates, offering a unique mechanism of action as antitumor agents. The compounds studied showed potent inhibitory effects on tumor cells expressing folate receptors, underscoring their potential in targeted cancer therapy (Deng et al., 2009).

Green Synthesis Methods

Efforts have also been directed towards developing greener synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of sustainable chemistry practices in the pharmaceutical industry. A catalytic four-component reaction was reported as a step-economic and environmentally friendly approach to synthesize this class of compounds, emphasizing the ongoing innovations in chemical synthesis techniques (Shi et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. Several of these compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial and anti-inflammatory drugs. This research underscores the broad therapeutic potential of thieno[2,3-d]pyrimidine derivatives in addressing a variety of health concerns (Tolba et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with the pyrimidine fragment, such as this one, are known to attract the attention of organic chemists due to their wide spectrum of biological activity . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect a wide range of biological activities .

Result of Action

It’s known that pyrimidine derivatives can exhibit a wide range of biological activities .

Propiedades

IUPAC Name |

6-(aminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS.ClH/c8-2-4-1-5-6(11)9-3-10-7(5)12-4;/h1,3H,2,8H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOVCOFZEJVQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

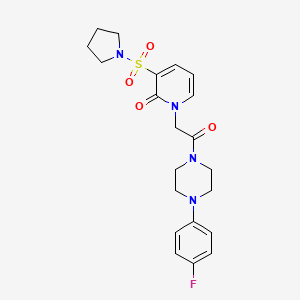

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

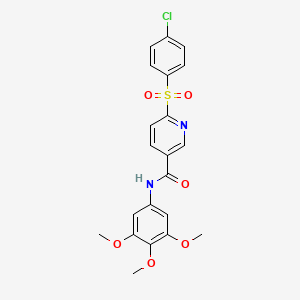

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)

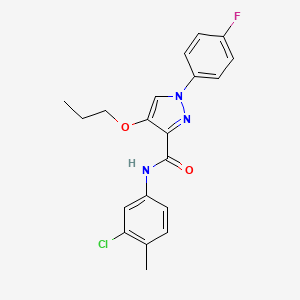

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)